Cinnarizine N4-Oxide Dihydrochloride is a derivative of cinnarizine, a medication primarily utilized for managing vestibular disorders such as vertigo and motion sickness. This compound is classified as an antihistamine and calcium channel blocker, which acts on the central vestibular system to mitigate symptoms associated with balance disorders. Cinnarizine was first synthesized by Janssen Pharmaceuticals in 1955 and has since been recognized for its efficacy in treating various conditions related to the inner ear and central nervous system .
The synthesis of Cinnarizine N4-Oxide Dihydrochloride typically involves the oxidation of cinnarizine. The process can be achieved through various chemical methods, including the use of oxidizing agents such as hydrogen peroxide or sodium hypochlorite. The specific conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the final product.
Cinnarizine N4-Oxide Dihydrochloride has a complex molecular structure characterized by a piperazine ring and an aromatic moiety. The N-oxide modification introduces an oxygen atom bonded to the nitrogen in the piperazine ring, altering its pharmacological properties.
Cinnarizine N4-Oxide Dihydrochloride participates in various chemical reactions typical of nitrogen-containing compounds. Key reactions include:
The reactivity of Cinnarizine N4-Oxide Dihydrochloride can be influenced by factors such as pH, solvent polarity, and temperature, which must be optimized during experimental procedures.
The mechanism of action of Cinnarizine N4-Oxide Dihydrochloride primarily involves:
These actions collectively enhance cerebral blood flow and reduce vestibular stimulation effects, alleviating symptoms like vertigo .
Cinnarizine N4-Oxide Dihydrochloride is utilized in various scientific contexts:
This compound represents a significant area of interest within pharmaceutical chemistry due to its unique properties and potential applications in treating neurological disorders.
The synthesis of Cinnarizine N4-Oxide Dihydrochloride employs two primary strategies: stepwise isolation of intermediates versus integrated one-pot reactions. The stepwise approach, exemplified in patent CN103254152A [3], involves: 1) Oxidation of cinnarizine’s piperazine ring using m-chloroperoxybenzoic acid (m-CPBA) to yield the N4-oxide intermediate; 2) Isolation and purification via crystallization; 3) Salt formation with hydrochloric acid in anhydrous ethanol. This method achieves high purity (>98.5%) but suffers from low atom economy (62%) due to intermediate isolation losses and extended processing times (18–24 hours) [3] [8].
In contrast, one-pot methodologies (patent CN103172593A) integrate oxidation and dihydrochloride formation without isolating intermediates. Using hydrogen peroxide (H₂O₂) as an oxidant and catalytic tungstic acid in ethanol-water solvent systems, this approach reduces synthesis time to 6–8 hours and improves yield by 22% compared to stepwise methods. However, it introduces impurity challenges, particularly residual oxidants (≤0.3%) and over-oxidation byproducts, necessitating stringent in-process controls [8].
Table 1: Synthesis Route Performance Comparison
Parameter | Stepwise Approach | One-Pot Approach |
---|---|---|
Overall Yield | 65–68% | 82–85% |
Total Duration | 18–24 hours | 6–8 hours |
Purity (HPLC) | >98.5% | 97.0–97.8% |
Key Impurities | Solvent residues | Peroxides, Di-N-oxides |
Scalability Feasibility | Moderate | High |
N-Oxidation efficiency hinges on catalyst selection and substrate specificity. Metalloporphyrin catalysts (e.g., iron(III) tetraphenylporphyrin chloride) enable biomimetic cytochrome P450-like oxidation under mild conditions (25–30°C, pH 7). These catalysts achieve 96% conversion in 4 hours with high regioselectivity for the piperazine N4 position, minimizing di-N-oxide formation to <1.5% [7]. However, metalloporphyrins are costly ($3,200/mol), limiting large-scale use [7].
Peracid-based systems remain industrially prevalent. m-CPBA in dichloromethane provides robust oxidation kinetics (90% yield in 2 hours) but generates m-chlorobenzoic acid waste, complicating purification. Newer percarbonate-tungstate systems utilize sodium percarbonate and catalytic sodium tungstate dihydrate in ethanol-water (4:1), achieving 88% yield while producing environmentally benign sodium carbonate as a byproduct. This system enhances sustainability metrics by reducing E-factor (waste-to-product ratio) to 8.2 versus m-CPBA’s 18.7 [8].
Table 2: Catalytic Systems for N-Oxidation
Catalyst System | Reaction Conditions | Conversion | Di-N-oxide Impurity |
---|---|---|---|
m-CPBA/DCM | 0–5°C, 2 h | 90% | 0.5% |
H₂O₂/Tungstic Acid | 25°C, 8 h | 85% | 1.2% |
Metalloporphyrin/O₂ | 30°C, pH 7, 4 h | 96% | <0.3% |
Na₂WO₄/Na Percarbonate | 40°C, 6 h | 88% | 0.8% |
Dihydrochloride salt formation requires precise solvent polarity control to stabilize the polar N4-oxide intermediate. Ethanol-water mixtures (85:15 v/v) optimize proton transfer kinetics due to water’s high dielectric constant (ε=80.1), facilitating HCl dissociation and ionic pair formation. This system achieves 99% salt yield at 10°C with rapid crystallization onset (<20 minutes). Conversely, anhydrous ethanol slows nucleation, causing oiling-out and amorphous solids [3] [6].
Reaction kinetics follow second-order dependence: Rate = k₂[Cinnarizine N4-Oxide][HCl]. In acetone-water (70:30), the rate constant k₂ is 0.118 L/mol·s, doubling ethanol-water’s k₂ (0.057 L/mol·s) due to acetone’s aprotic nature enhancing nucleophilicity. However, acetone promotes hydrochloride solvate formation, requiring post-crystallization desolvation at 60°C under vacuum [8].
Critical process parameters include:
Industrial-scale synthesis of Cinnarizine N4-Oxide Dihydrochloride faces three core challenges:
Catalyst Deactivation: Metalloporphyrin catalysts degrade after 3–5 oxidation cycles due to oxidative dimerization, reducing conversion efficiency by 40%. Fixed-bed reactors with graphite-immobilized tungstate mitigate this, sustaining 85% activity over 20 batches by preventing metal leaching [2] [8].
Purification of Polar Metabolites: The N4-oxide’s high water solubility (28 mg/mL vs. cinnarizine’s 0.002 mg/mL at pH 7.2) complicates extraction. Continuous countercurrent chromatography with n-butanol/0.1M HCl (partition coefficient K=3.2) achieves 99.9% purity by removing hydrophilic impurities. This replaces traditional silica gel chromatography, reducing solvent consumption by 65% [1] [7].
Crystal Form Instability: The dihydrochloride salt exists as a hygroscopic hydrate that dehydrates above 40°C, risking deliquescence. Processing under <5% RH and packaging with molecular sieves maintains crystallinity. Spray drying with hydroxypropyl methylcellulose (HPMC) produces stable amorphous solid dispersions for high-bioavailability formulations, critical given cinnarizine’s pH-dependent solubility [6] [10].
Table 3: Industrial Process Optimization Strategies
Challenge | Conventional Approach | Advanced Solution | Efficiency Gain |
---|---|---|---|
Catalyst Recycling | Batch replacement | Immobilized tungstate beds | 85% activity retention over 20 cycles |
Impurity Removal | Silica gel chromatography | Continuous countercurrent extraction | 99.9% purity, 65% solvent reduction |
Salt Stabilization | Low-RH processing | HPMC-based spray drying | Water content <0.5% after 24 months |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4